molecular formula C16H10BrClN2O2S B11677580 (5E)-2-anilino-5-[(5-bromo-3-chloro-2-hydroxyphenyl)methylidene]-1,3-thiazol-4-one

(5E)-2-anilino-5-[(5-bromo-3-chloro-2-hydroxyphenyl)methylidene]-1,3-thiazol-4-one

Cat. No.: B11677580
M. Wt: 409.7 g/mol
InChI Key: SOXPHOKNVXFKFW-NTUHNPAUSA-N
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Description

(2E,5E)-5-[(5-BROMO-3-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE is a complex organic compound characterized by its unique structure, which includes a thiazolidinone ring, a phenyl group, and halogen substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5E)-5-[(5-BROMO-3-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 5-bromo-3-chloro-2-hydroxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized under acidic conditions to yield the thiazolidinone ring structure. The final step involves the formation of the imine bond through a reaction with aniline under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization and chromatography to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(2E,5E)-5-[(5-BROMO-3-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

Scientific Research Applications

(2E,5E)-5-[(5-BROMO-3-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of (2E,5E)-5-[(5-BROMO-3-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound may inhibit enzymes or interact with cellular receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E,5E)-5-[(5-BROMO-3-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE is unique due to its combination of a thiazolidinone ring, halogen substituents, and an imine bond. This structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Properties

Molecular Formula

C16H10BrClN2O2S

Molecular Weight

409.7 g/mol

IUPAC Name

(5E)-5-[(5-bromo-3-chloro-2-hydroxyphenyl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H10BrClN2O2S/c17-10-6-9(14(21)12(18)8-10)7-13-15(22)20-16(23-13)19-11-4-2-1-3-5-11/h1-8,21H,(H,19,20,22)/b13-7+

InChI Key

SOXPHOKNVXFKFW-NTUHNPAUSA-N

Isomeric SMILES

C1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=C(C(=CC(=C3)Br)Cl)O)/S2

Canonical SMILES

C1=CC=C(C=C1)N=C2NC(=O)C(=CC3=C(C(=CC(=C3)Br)Cl)O)S2

Origin of Product

United States

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